Cyclobutylmethyl Methanesulfonate: Technical Profile & Application Guide
Cyclobutylmethyl Methanesulfonate: Technical Profile & Application Guide
[1]
CAS: 63659-30-3 Formula: C₆H₁₂O₃S Molecular Weight: 164.22 g/mol [1]
Part 1: Executive Summary
Cyclobutylmethyl methanesulfonate (CBMS) is a specialized alkylating agent used in medicinal chemistry to introduce the cyclobutylmethyl motif into pharmacological scaffolds. This structural fragment is a critical bioisostere for
As a sulfonate ester, CBMS is a potent electrophile. While this reactivity makes it valuable for
Part 2: Chemical Profile & Physical Properties
CBMS is typically isolated as a colorless to pale yellow oil. Due to the thermal instability characteristic of alkyl mesylates, it is often used as a crude intermediate or purified via chromatography rather than high-temperature distillation.[1]
| Property | Value / Description | Notes |
| Appearance | Colorless to pale yellow liquid | Darkens upon decomposition.[1] |
| Density | ~1.20 g/mL (Predicted) | Denser than water; separates well in aqueous workups. |
| Boiling Point | ~230°C (Predicted) | Do not distill at atm pressure. Risk of exothermic decomposition >100°C. |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Hydrolyzes slowly in water; rapid hydrolysis in basic aqueous media. |
| Reactivity | High ( | Reacts rapidly with amines, thiols, and alkoxides. |
| Stability | Moisture Sensitive / Thermally Labile | Store at 2–8°C under inert atmosphere (Ar/N₂). |
Part 3: Synthetic Methodology
Reaction Design & Causality
The synthesis of CBMS proceeds via the nucleophilic attack of cyclobutylmethanol on methanesulfonyl chloride (MsCl).[1]
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Base Selection: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct.
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Solvent: Dichloromethane (DCM) is preferred for its solubility profile and low boiling point, allowing easy removal without thermal stress.
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Temperature Control: The reaction is highly exothermic. Addition of MsCl must occur at 0°C or lower to prevent side reactions (e.g., elimination or rearrangement of the cyclobutyl ring).
Detailed Protocol
Scale: 10 mmol basis
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Setup: Flame-dry a 100 mL round-bottom flask. Purge with Nitrogen.
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Solvation: Add Cyclobutylmethanol (0.86 g, 10 mmol) and DCM (20 mL). Cool to 0°C in an ice/water bath.
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Base Addition: Add Triethylamine (1.53 mL, 11 mmol). Stir for 5 minutes.
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Mesylation: Add Methanesulfonyl chloride (0.85 mL, 11 mmol) dropwise over 15 minutes via syringe pump or pressure-equalizing dropping funnel. Maintain internal temp < 5°C.
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Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of alcohol.
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Critical Workup (Stability Step):
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Isolation: Concentrate under reduced pressure (Rotavap) at bath temperature < 30°C .
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Result: Yields CBMS as a viscous oil. Use immediately or store at -20°C.
Synthetic Workflow Diagram
Caption: Step-by-step synthetic workflow for CBMS, emphasizing thermal control and neutralization.
Part 4: Mechanistic Reactivity & Applications
Nucleophilic Substitution ( )
CBMS is designed to act as a "hard" electrophile. The methanesulfonate group is an excellent leaving group (
Key Application: Synthesis of N-(cyclobutylmethyl) amines . This reaction is widely used in the synthesis of CNS-active agents (e.g., analogs of Sibutramine) where the cyclobutyl group improves lipophilicity and metabolic stability compared to linear alkyl chains.[1]
Application Protocol: N-Alkylation
Scenario: Alkylation of a secondary amine.[1]
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Dissolve secondary amine (1.0 eq) in Acetonitrile or DMF.
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Add K₂CO₃ (2.0 eq) to act as a proton scavenger.
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Add CBMS (1.1 eq).
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Heat to 60°C. Note: Higher temperatures risk elimination of CBMS to methylenecyclobutane.[1]
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Monitor consumption of amine by LC-MS.[1]
Reaction Mechanism Diagram[1]
Caption: S_N2 mechanism showing the displacement of the mesylate group by a nucleophile.
Part 5: Quality Control & Safety (E-E-A-T)[1]
Genotoxicity Management
Alkyl mesylates, including CBMS, are direct-acting alkylating agents and are classified as mutagenic impurities (Class 1 in ICH M7 guidelines).
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Risk: Potential to alkylate DNA bases (e.g., N7-guanine).[1]
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Control Strategy: If CBMS is used in the final step of an API synthesis, the process must demonstrate purge capability to levels below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for lifetime exposure.
Analytical Detection
Standard HPLC-UV is often insufficient due to the lack of a strong chromophore in CBMS.[1]
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Preferred Method: GC-MS or LC-MS/MS .[1]
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Derivatization: For trace analysis, derivatization with pentafluorothiophenol may be required to enhance sensitivity.
Handling & Stability
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Hydrolysis: CBMS hydrolyzes in moist air to form Cyclobutylmethanol and Methanesulfonic acid (MSA). The formation of MSA creates an autocatalytic decomposition cycle.[1]
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Thermal Hazard: Never distill crude reaction mixtures containing excess MsCl or MSA without prior neutralization. Thermal runaway can occur above 100°C.
References
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European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. Committee for Medicinal Products for Human Use (CHMP). Link
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Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 79-90. Link
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Teasdale, A., et al. (2013). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 17(2), 221–230. Link
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BenchChem. Technical Guide to the Synthesis of (Cyclobutylmethyl)(methyl)amine. (Application of CBMS in amine synthesis). Link
